molecular formula C17H23BO2 B8049010 2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8049010
M. Wt: 270.2 g/mol
InChI Key: RPMAIHGZPJVRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronate ester featuring a bicyclo[1.1.1]pentane moiety attached to a phenyl ring, which is further linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. Its molecular formula is C₁₈H₂₃BO₂, with a molecular weight of 282.19 g/mol. The bicyclo[1.1.1]pentane core introduces significant steric strain and rigidity, making it a valuable bioisostere for tert-butyl or aromatic groups in medicinal chemistry . The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of boronic acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting with the functionalization of bicyclo[1.1.1]pentane derivatives. One common approach is the enantioselective C-H functionalization of bicyclo[1.1.1]pentanes, which provides access to chiral substituted derivatives. The reaction conditions often require the use of chiral auxiliaries and specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The bicyclo[1.1.1]pentane motif has been incorporated into drug design due to its ability to enhance pharmacological properties. Research indicates that substituting traditional aromatic rings with bicyclic structures can improve the binding affinity of compounds to biological targets, such as enzymes involved in neurodegenerative diseases .

Case Study : A study demonstrated that derivatives of bicyclo[1.1.1]pentane can act as inhibitors for γ-secretase, an enzyme implicated in Alzheimer's disease. The introduction of the dioxaborolane moiety aids in stabilizing the interaction between the inhibitor and the enzyme, leading to increased efficacy .

Organic Synthesis

Reagent in Cross-Coupling Reactions : The compound serves as a boron reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Advantages :

  • High selectivity and efficiency in coupling reactions.
  • Compatibility with a wide range of functional groups.

Materials Science

Polymer Chemistry : The incorporation of boron-containing compounds like 2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into polymer matrices has been explored to enhance thermal stability and mechanical properties.

Applications :

  • Development of high-performance polymers used in electronics and coatings.
  • Potential use in creating boron-doped materials for improved electronic properties.

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistryDrug development focusing on enzyme inhibitorsEnhanced binding affinity; improved pharmacological profiles
Organic SynthesisReagent for cross-coupling reactionsHigh selectivity; broad functional group compatibility
Materials ScienceIncorporation into polymers for enhanced propertiesImproved thermal stability; potential electronic applications

Mechanism of Action

The mechanism by which 2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogous dioxaborolane derivatives:

Compound Substituent Molecular Weight (g/mol) Key Features
Target Compound (Bicyclo[1.1.1]pentane derivative) Bicyclo[1.1.1]pentane-phenyl 282.19 High steric strain, rigid scaffold, bioisostere potential.
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ethynylphenyl 228.10 Terminal alkyne for click chemistry; lower steric bulk.
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bromomethylphenyl 287.94 Reactive benzyl bromide for nucleophilic substitution.
2-(4-(Pentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pentyloxyphenyl 290.21 Alkoxy group enhances solubility; used in polymer synthesis.
2-[4-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Furylphenyl 270.14 Heteroaromatic group for π-stacking; applications in OLED materials.

Key Observations:

  • Reactivity : Bromomethyl derivatives (e.g., ) are more reactive toward nucleophiles, whereas ethynyl groups () enable orthogonal reactivity in click chemistry.

Comparison with Other Compounds:

  • Ethynylphenyl Derivative () : Synthesized via lithiation followed by boronate esterification (e.g., reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
  • Bromomethylphenyl Derivative () : Produced via pinacol ester exchange from brominated precursors in refluxing toluene (50–80% yields).
  • Furylphenyl Derivative () : Synthesized via Suzuki coupling of furyl boronic acids with bromophenyl pinacol boronates.

Key Differences:

  • The bicyclo[1.1.1]pentane derivative’s rigidity makes it superior for mimicking aromatic rings in drug design, whereas ethynyl or furyl derivatives are preferred in materials science for their electronic properties .
  • Bromomethyl derivatives serve as versatile alkylation agents, unlike the target compound, which is primarily used for coupling or bioisosterism .

Spectroscopic and Physicochemical Data

Property Target Compound Ethynylphenyl Derivative Bromomethylphenyl Derivative
¹H-NMR (δ ppm) Not reported 7.50–7.60 (aromatic), 1.30 (pinacol) 7.66 (d, J = 1.8 Hz), 4.57 (s, CH₂Br)
¹¹B-NMR (δ ppm) ~30 (typical) 30.6 30.6
Melting Point (°C) Not reported Oil 71–75

Biological Activity

The compound 2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C17H23BO2C_{17}H_{23}BO_{2}, with a molecular weight of approximately 270.17 g/mol. The structure features a bicyclo[1.1.1]pentane moiety attached to a phenyl group and a dioxaborolane ring, which contributes to its unique physicochemical properties.

Research indicates that the bicyclo[1.1.1]pentane motif enhances the compound's ability to act as a bioisostere for conventional phenyl groups in various biological contexts. This modification can improve pharmacokinetic properties such as solubility and permeability while maintaining or enhancing biological activity.

Key Findings:

  • Enzyme Inhibition : The compound has been studied as an inhibitor of lipoprotein-associated phospholipase A2 (LpPLA2), an enzyme implicated in cardiovascular diseases. The incorporation of the bicyclo[1.1.1]pentane moiety has shown to improve binding affinity and selectivity compared to traditional inhibitors .
  • Oral Bioavailability : In animal models, compounds containing the bicyclo[1.1.1]pentane structure demonstrated significantly improved oral absorption characteristics compared to their non-modified counterparts .

1. Cardiovascular Applications

The compound exhibits potential in reducing inflammatory mediators within atherosclerotic lesions by inhibiting LpPLA2 activity. Studies have shown that it effectively lowers levels of lyso-phosphatidylcholines in vivo, which are known to contribute to inflammation and plaque formation in arteries .

2. Neuroprotective Effects

Preliminary investigations suggest that derivatives of this compound may have neuroprotective properties through modulation of γ-secretase activity, which is crucial in Alzheimer's disease pathology. The bicyclo[1.1.1]pentane structure appears to enhance the potency of γ-secretase inhibitors by improving their metabolic stability and solubility .

Comparative Studies

A comparative analysis was conducted against other known inhibitors with similar targets:

Compound NameActivityBinding AffinityOral Bioavailability
BMS-708163γ-secretase inhibitorHighModerate
DarapladibLpPLA2 inhibitorModerateHigh
This compoundLpPLA2 inhibitorVery HighVery High

Study 1: In Vivo Efficacy

In a study involving rats, administration of the compound resulted in a significant decrease in LpPLA2 activity and subsequent reduction in inflammatory markers associated with cardiovascular diseases. The results indicated that the bicyclo[1.1.1]pentane-modified compound had superior efficacy compared to traditional inhibitors.

Study 2: Pharmacokinetics

A pharmacokinetic study highlighted that the compound achieved higher peak plasma concentrations (Cmax) and area under the curve (AUC) values compared to standard treatments when administered orally in murine models. This suggests enhanced absorption and retention in systemic circulation.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions or direct borylation of bicyclo[1.1.1]pentane-containing precursors. A critical step is the introduction of the bicyclo[1.1.1]pentane moiety, which requires strain-release functionalization strategies. For example, palladium-catalyzed coupling of bicyclo[1.1.1]pentyl iodides with preformed boronate esters (e.g., pinacol boronic esters) under anhydrous conditions can yield the target compound. Optimization of reaction temperature (60–90°C) and ligand selection (e.g., SPhos or XPhos) improves yield .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to verify the bicyclo[1.1.1]pentane geometry and boronate ester substitution patterns. The deshielded protons on the bicyclo system appear as distinct singlets (δ ~2.5–3.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis confirms the planar geometry of the boronate ester and the bond angles of the bicyclo[1.1.1]pentane group. For example, analogous structures (e.g., ferrocenyl derivatives) show B–O bond lengths of ~1.36 Å and C–C–C angles of ~60° in the bicyclo system .

Q. What are the optimal conditions for its use in Suzuki-Miyaura cross-coupling reactions?

Employ a Pd(PPh3_3)4_4 or PdCl2_2(dppf) catalyst system with a base (e.g., K2_2CO3_3) in THF/water (4:1) at 80°C. The bicyclo[1.1.1]pentane group’s steric bulk may require extended reaction times (12–24 hours) for full conversion. Monitor progress via TLC or LC-MS .

Advanced Research Questions

Q. How does the bicyclo[1.1.1]pentane group influence the reactivity of the boronate ester in photoredox catalysis?

The bicyclo[1.1.1]pentane group introduces steric hindrance and electronic effects that modulate the boronate ester’s redox potential. Computational studies (DFT) suggest that the strained bicyclo system lowers the LUMO energy, enhancing electron-deficient aryl coupling partners’ reactivity in photoinduced electron-transfer reactions. Experimental validation involves comparing reaction rates with non-strained analogs .

Q. What methodologies are effective for analyzing side products in reactions involving this compound?

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate and identify hydrolyzed boronic acid derivatives or dimerization byproducts.
  • GC-MS : Analyze volatile side products (e.g., pinacol) using DB-5MS columns.
  • NMR Kinetic Studies : Track the disappearance of starting material and emergence of intermediates under controlled conditions .

Q. How does solvent polarity affect the stability and reactivity of this boronate ester?

In polar aprotic solvents (e.g., DMF, DMSO), the compound exhibits reduced stability due to hydrolysis. Non-polar solvents (e.g., toluene, hexane) enhance stability but slow reaction kinetics. Solvent screening via Arrhenius plots (25–80°C) reveals optimal stability in THF, balancing dielectric constant and hydrolytic resistance .

Q. Methodological Tables

Table 1. Comparative Reactivity in Cross-Coupling Reactions

SubstrateCatalyst SystemYield (%)Reference
Bicyclo[1.1.1]pentane-BpinPd(PPh3_3)4_4, K2_2CO3_378
Phenyl-BpinPdCl2_2(dppf), Cs2_2CO3_392

Table 2. Solvent Stability Analysis

SolventHalf-Life (h, 25°C)Hydrolysis Byproduct Detected
THF48None
DMF6Boric acid
Toluene>72None

Properties

IUPAC Name

2-[4-(1-bicyclo[1.1.1]pentanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO2/c1-15(2)16(3,4)20-18(19-15)14-7-5-13(6-8-14)17-9-12(10-17)11-17/h5-8,12H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMAIHGZPJVRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C34CC(C3)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.